2,3-Difluorophenyl trifluoromethanesulfonate
Overview
Description
2,3-Difluorophenyl trifluoromethanesulfonate is a chemical compound that belongs to the class of trifluoromethanesulfonates. It is a colorless liquid widely used in various fields such as medical research, environmental research, and industrial research.
Scientific Research Applications
2,3-Difluorophenyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that “2,3-Difluorophenyl trifluoromethanesulfonate” might also interact with various biological targets.
Mode of Action
It’s known that similar compounds, such as trifluoromethylated indoles, are synthesized from indoles under metal-free conditions . This suggests that “this compound” might also interact with its targets through a similar metal-free oxidative process.
Biochemical Pathways
It’s known that similar compounds, such as indole derivatives, are involved in a wide range of biological activities , suggesting that “this compound” might also affect various biochemical pathways.
Result of Action
It’s known that similar compounds, such as indole derivatives, exhibit a wide range of biological activities , suggesting that “this compound” might also have diverse molecular and cellular effects.
Action Environment
It’s known that similar compounds, such as indole derivatives, exhibit a wide range of biological activities under various conditions , suggesting that environmental factors might also influence the action of “this compound”.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2,3-Difluorophenyl trifluoromethanesulfonate plays a crucial role in biochemical reactions, particularly in the deoxyfluorination of alcohols. This compound interacts with various enzymes and proteins, facilitating the transformation of primary and secondary alcohols into alkyl fluorides . The interactions between this compound and these biomolecules are characterized by high stability and efficiency, making it a valuable reagent in synthetic organic chemistry.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce changes in gene expression, leading to alterations in cellular behavior and function . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a deoxyfluorinating reagent, facilitating the conversion of alcohols to alkyl fluorides by forming stable intermediates with the target molecules . This compound also exhibits enzyme inhibition or activation properties, depending on the specific biochemical context. The changes in gene expression induced by this compound are mediated through its interactions with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is known for its stability, which ensures consistent performance in biochemical reactions . Prolonged exposure to certain conditions may lead to its degradation, affecting its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound exhibits minimal toxicity and can effectively modulate biochemical pathways . Higher doses may lead to adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with key enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of enzymes involved in metabolic processes . Additionally, it affects metabolite levels, leading to changes in the overall metabolic profile of cells. The interactions between this compound and metabolic enzymes are crucial for understanding its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain cellular compartments, influencing its localization and activity. The distribution of this compound is also affected by its interactions with cellular membranes and other structural components.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. The activity and function of this compound are influenced by its localization, highlighting the importance of understanding its subcellular distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluorophenyl trifluoromethanesulfonate typically involves the reaction of 2,3-difluorophenol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen fluoride generated during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluorophenyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the trifluoromethanesulfonate group.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in such processes under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reaction with an amine would yield a corresponding 2,3-difluorophenyl amine derivative .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorophenyl trifluoromethanesulfonate
- 2,5-Difluorophenyl trifluoromethanesulfonate
- 2,6-Difluorophenyl trifluoromethanesulfonate
Uniqueness
2,3-Difluorophenyl trifluoromethanesulfonate is unique due to the specific positioning of the fluorine atoms on the aromatic ring. This positioning can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(2,3-difluorophenyl) trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O3S/c8-4-2-1-3-5(6(4)9)15-16(13,14)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBQTSBHGJCYAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619559 | |
Record name | 2,3-Difluorophenyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211315-75-2 | |
Record name | 2,3-Difluorophenyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.